molecular formula C₉H₁₆O₆ B013610 alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- CAS No. 17682-71-2

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Cat. No. B013610
CAS RN: 17682-71-2
M. Wt: 220.22 g/mol
InChI Key: AVVCILZWWPKOLD-XQXXSGGOSA-N
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Description

Synthesis Analysis

The synthesis of mono- and di-O-isopropylidene-l-sorbofuranose derivatives has been meticulously revisited due to inconsistencies in the literature. A definitive synthesis approach for 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose and its derivatives has been established, providing clear and accurate spectral data for these compounds (Biela‐Banaś, Gallienne, & Martin, 2013).

Molecular Structure Analysis

Proton Magnetic Resonance Spectroscopy (PMR) studies have elucidated the preferred conformations of various L-sorbofuranose derivatives. These analyses reveal the significant impact of substituent groups, such as the isopropylidene group, on locking the furanose ring into specific conformations critical for the compound's reactivity and subsequent chemical transformations (Maeda, Tori, Satoh, & Tokuyama, 1968).

Chemical Reactions and Properties

Research into the chemical reactivity of these sorbofuranose derivatives highlights their versatility. For instance, the introduction of benzyl groups through benzylidenation reactions has provided insights into the structural diversity and reactivity of L-sorbose derivatives, showcasing their potential in synthesizing complex molecules (Maeda, Kimoto, Wakahara, & Tokuyama, 1969).

Physical Properties Analysis

The physical properties of alpha-l-Sorbofuranose derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis. The detailed analysis of these properties facilitates the manipulation and application of these compounds in various chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, have been thoroughly investigated. These properties are instrumental in the development of novel synthetic methodologies and the preparation of a wide array of bioactive molecules and materials.

For more in-depth exploration and detailed research findings on alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- derivatives, including their synthesis, molecular structure, chemical reactions, and properties, the following references provide a comprehensive overview:

  • Biela‐Banaś, A., Gallienne, E., & Martin, O. (2013). A reinvestigation of the synthesis and revision of spectral data of 1,2-O-isopropylidene-α-l-sorbofuranose, 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose and derivatives. Carbohydrate Research, 380, 23-8. Link to paper.
  • Maeda, T., Tori, K., Satoh, S., & Tokuyama, K. (1968). Acetonated Sorbofuranoses and Their Favored Conformations as Determined by Proton Magnetic Resonance Spectroscopy. Bulletin of the Chemical Society of Japan, 41, 2495-2503. Link to paper.
  • Maeda, T., Kimoto, M., Wakahara, S., & Tokuyama, K. (1969). Benzylidenation of L-Sorbose. Bulletin of the Chemical Society of Japan, 42, 1668-1678. Link to paper.

Scientific Research Applications

  • Sorption Properties :Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- exhibits notable sorption properties, particularly in the context of environmental contamination and water treatment. For instance, Bi, Haderlein, and Schmidt (2005) investigated the sorption affinity and mechanisms of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) to synthetic resins. Their findings revealed significant insights into the sorption behaviors of contaminants and highlighted the sorption capacity of various synthetic resins for MTBE and TBA, shedding light on potential applications in water treatment and environmental remediation Bi, Haderlein, & Schmidt, 2005.

  • Biosynthesis of Miglitol Precursor :In the realm of biotechnology and enzymatic processes, the compound has been studied for its role in the biosynthesis of 6-(N-hydroxyethyl) amino-6-deoxy-l-sorbofuranose (6NSL), a precursor of the diabetes therapy drug miglitol. Ke et al. (2019) elaborated on the enhancement of the specific enzyme activity of membrane-bound d-sorbitol dehydrogenase (mSLDH) from Gluconobacter oxydans for the production of 6NSL. Their research provides a foundation for understanding the enzymatic processes involved and the potential industrial applications in 6NSL biosynthesis Ke et al., 2019.

  • Pharmaceutical and Cosmetic Applications :Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-, and its derivatives have also been explored for pharmaceutical and cosmetic applications. Bouchemal et al. (2004) researched the use of polyurethane polymers and poly(ether urethane) copolymers as drug carriers for alpha-tocopherol, a strong antioxidant. Their study delved into the synthesis, characteristics, and encapsulation efficiencies of these nanocapsules, providing insights into their potential applications in medical and cosmetic industries Bouchemal, Briançon, Perrier, Fessi, Bonnet, & Zydowicz, 2004.

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment during disposal .

Future Directions

  • Structural Studies : Use advanced techniques (such as NMR and X-ray crystallography) to elucidate its three-dimensional structure .

properties

IUPAC Name

(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVCILZWWPKOLD-XQXXSGGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938858
Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

CAS RN

17682-71-2
Record name 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17682-71-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017682712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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